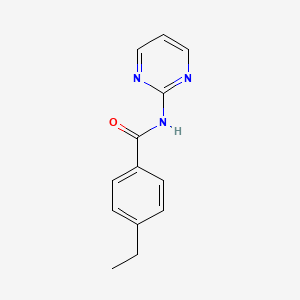![molecular formula C18H23F2N3O B5681984 N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5681984.png)
N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
DFE acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation. DFE also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Additionally, DFE has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DFE has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, DFE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DFE has several advantages for lab experiments. It is readily available and can be synthesized easily. DFE is also stable under normal laboratory conditions. However, DFE has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, DFE has low bioavailability, which can limit its therapeutic efficacy.
将来の方向性
DFE has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for DFE research include:
1. Investigating the potential use of DFE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the use of DFE in combination with other drugs for the treatment of cancer.
3. Investigating the potential use of DFE in the treatment of inflammatory bowel disease.
4. Studying the pharmacokinetics and pharmacodynamics of DFE to improve its therapeutic efficacy.
5. Developing new formulations of DFE to improve its solubility and bioavailability.
Conclusion:
In conclusion, DFE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DFE acts as an inhibitor of COX-2 enzyme and modulates the expression of various genes involved in cell proliferation and apoptosis. DFE has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of DFE and improve its efficacy.
合成法
The synthesis of DFE involves the reaction of 3,5-difluorophenylacetic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting product is then treated with isobutylmagnesium chloride, followed by N-ethyl-1H-pyrazole-5-carboxamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
DFE has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DFE has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3,5-difluorophenyl)ethyl]-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O/c1-4-23-17(11-16(22-23)7-12(2)3)18(24)21-6-5-13-8-14(19)10-15(20)9-13/h8-12H,4-7H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFNKGBEJYOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)
![N,N-dimethyl-2-{[3'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]oxy}ethanamine](/img/structure/B5681906.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)

![N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5681927.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5681962.png)
![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)
![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)

![(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine](/img/structure/B5681991.png)
![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5681999.png)